
Lacidipine-d10
描述
Lacidipine-d10 is a deuterated analog of lacidipine, a calcium channel blocker primarily used to treat hypertension. The deuterium substitution at ten hydrogen positions enhances its stability, making it valuable as an internal standard in analytical chemistry, particularly in pharmacokinetic and metabolic studies .
准备方法
Synthetic Routes and Reaction Conditions
Lacidipine-d10 is synthesized by incorporating deuterium atoms into the lacidipine molecule. This process typically involves the use of deuterated reagents and solvents. One common method is the hydrogen-deuterium exchange reaction, where hydrogen atoms in the lacidipine molecule are replaced with deuterium atoms under specific conditions .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using deuterated reagents. The process includes several steps such as:
- Dissolving lacidipine in a deuterated solvent.
- Adding a deuterated catalyst to facilitate the exchange reaction.
- Purifying the product through crystallization or chromatography to obtain high-purity this compound .
化学反应分析
Types of Reactions
Lacidipine-d10 undergoes various chemical reactions, including:
Oxidation: Lacidipine can be oxidized at the glassy carbon electrode, producing a well-defined voltammetric peak.
Reduction: Reduction reactions are less common but can occur under specific conditions.
Substitution: Hydrogen atoms in lacidipine can be substituted with deuterium atoms to form this compound.
Common Reagents and Conditions
Oxidation: Aqueous-alcoholic solutions and glassy carbon electrodes are commonly used.
Substitution: Deuterated reagents and solvents are used for hydrogen-deuterium exchange reactions.
Major Products
The major product of these reactions is this compound, which retains the pharmacological properties of lacidipine but with altered pharmacokinetics due to the presence of deuterium atoms .
科学研究应用
Pharmacological Properties
Lacidipine-d10 retains the pharmacological characteristics of lacidipine, including:
- Calcium Channel Blockade : By inhibiting voltage-dependent L-type calcium channels, this compound reduces transmembrane calcium influx, leading to vasodilation and decreased blood pressure .
- Antioxidant Activity : It exhibits greater antioxidant properties compared to other dihydropyridine calcium antagonists, which may contribute to its antiatherosclerotic effects .
- Long Duration of Action : The deuterated form may exhibit altered pharmacokinetics, potentially leading to a prolonged half-life and reduced side effects associated with rapid metabolism .
Hypertension Management
This compound is primarily studied for its efficacy in managing hypertension. Clinical trials have demonstrated that lacidipine effectively lowers blood pressure with minimal side effects. Key findings include:
- Efficacy : In randomized controlled trials, doses ranging from 2-6 mg daily resulted in significant reductions in systolic and diastolic blood pressure .
- Tolerability : this compound has been shown to have a favorable tolerability profile, with fewer instances of peripheral edema compared to other antihypertensive agents .
Cardiovascular Protection
Research indicates that this compound may provide protective cardiovascular effects beyond blood pressure reduction:
- Atherosclerosis Prevention : The European Lacidipine Study on Atherosclerosis (ELSA) suggested that lacidipine therapy may slow the progression of atherosclerosis as indicated by changes in carotid artery intima-media thickness .
- Diabetes Management : Studies have shown that lacidipine is effective in hypertensive patients with type 2 diabetes, highlighting its dual role in managing both conditions .
Case Studies
Several case studies have explored the applications of this compound in clinical settings:
- Case Study 1 : A study involving elderly patients demonstrated significant blood pressure reduction and improved tolerability over a 12-week period with lacidipine treatment .
- Case Study 2 : In diabetic hypertensive patients, lacidipine was associated with reduced blood pressure variability and improved baroreflex sensitivity, indicating potential benefits for managing cardiovascular risk in this population .
Pharmacokinetic Studies
Pharmacokinetic investigations into this compound have revealed:
- Absorption and Distribution : Due to its lipophilic nature, this compound is rapidly absorbed from the gastrointestinal tract, achieving peak plasma concentrations within 30 to 150 minutes post-administration .
- Metabolism : Lacidipine undergoes extensive hepatic metabolism via CYP3A4, resulting in negligible amounts of unchanged drug excreted in urine or feces .
作用机制
Lacidipine-d10, like lacidipine, blocks voltage-dependent L-type calcium channels, preventing the transmembrane calcium influx. This action leads to vasodilation and a reduction in total peripheral vascular resistance, thereby lowering blood pressure. Additionally, lacidipine exhibits antioxidant activity, which helps reduce endothelial dysfunction induced by oxidative stress .
相似化合物的比较
The following analysis compares Lacidipine-d10 with structurally or functionally related compounds, focusing on pharmacological behavior, metabolic stability, and regulatory status.
Structural and Functional Analogues
- Lacidipine (Non-deuterated): Lacidipine is a dihydropyridine calcium antagonist with vasodilatory effects. Its pharmacokinetics are characterized by high lipophilicity, leading to prolonged membrane binding and sustained action. Key Difference: this compound’s deuterium substitution reduces metabolic degradation rates, improving its utility in mass spectrometry-based assays.
- Amlodipine: Another dihydropyridine derivative, amlodipine, shares lacidipine’s mechanism but exhibits a longer half-life (~30–50 hours).
- Deuterated Pharmaceuticals (e.g., Deutetrabenazine): Deuterated drugs generally demonstrate enhanced metabolic stability compared to non-deuterated counterparts. For example, deutetrabenazine shows a 2–3-fold increase in half-life over non-deuterated tetrabenazine. This compound likely follows this trend, though experimental validation is lacking .
Metabolic and Analytical Comparisons
Compound | Metabolic Stability | Analytical Use | Regulatory Status |
---|---|---|---|
This compound | High (deuterated) | Internal standard for LC-MS/MS | Not explicitly regulated |
Lacidipine | Moderate | Therapeutic agent | Limited embryotoxicity data |
Amlodipine | High | Therapeutic agent | Well-established safety |
- Critical Insight: this compound’s primary advantage lies in its analytical applications, whereas its parent compound and analogues like amlodipine are therapeutically prioritized.
Research Findings and Gaps
- Metabolic Studies: No published studies directly compare this compound’s metabolic pathways with non-deuterated lacidipine. Inference from deuterated drug trends suggests slower CYP450-mediated oxidation.
生物活性
Lacidipine-d10 is a deuterated form of lacidipine, a third-generation dihydropyridine calcium channel blocker primarily used in the management of hypertension. This article explores the biological activity of this compound, focusing on its pharmacodynamics, antioxidant properties, and potential therapeutic applications based on recent research findings.
Lacidipine functions by inhibiting L-type calcium channels, leading to vasodilation and reduced blood pressure. Its selectivity for vascular smooth muscle over cardiac tissue minimizes reflex tachycardia, a common side effect associated with other calcium channel blockers. Studies indicate that this compound maintains similar pharmacodynamic properties to its non-deuterated counterpart, with effective antihypertensive action observed at doses ranging from 2 to 8 mg daily .
Antioxidant Activity
One of the notable features of lacidipine is its antioxidant activity. Research has shown that lacidipine exhibits a significant capacity to scavenge free radicals, comparable to well-known antioxidants such as vitamin E. In biological membranes derived from rat brain tissue, lacidipine demonstrated protective effects against oxidative stress, which is crucial for preventing cellular damage in hypertensive conditions .
Table 1: Comparative Antioxidant Activity of Lacidipine
Compound | Antioxidant Activity | Reference |
---|---|---|
Lacidipine | Comparable to vitamin E | |
Vitamin E | Standard antioxidant | |
Other Dihydropyridines | Lower antioxidant activity |
Case Studies and Clinical Evidence
Clinical studies have highlighted the efficacy of lacidipine in various patient populations. For instance, the European Lacidipine Study on Atherosclerosis (ELSA) involved over 2,300 patients and demonstrated that treatment with lacidipine significantly reduced atherosclerotic progression compared to atenolol, another common antihypertensive agent .
In another study focusing on elderly patients with isolated systolic hypertension, lacidipine was shown to effectively manage blood pressure while maintaining a favorable safety profile. The incidence of cardiovascular events was similar to that observed with thiazide diuretics and beta-blockers over long-term treatment periods .
Protective Effects on Cellular Health
Lacidipine has also been studied for its protective effects against apoptosis in renal cells. Research indicates that it can mitigate ATP depletion-induced apoptosis by regulating the caspase-3 pathway in human kidney cells (HKCs)【4】. This suggests potential applications beyond hypertension management, particularly in preserving renal function in hypertensive patients.
Table 2: Summary of Clinical Findings on Lacidipine
Study | Population | Findings |
---|---|---|
ELSA Study | 2334 hypertensive patients | Reduced atherosclerotic progression |
Elderly Hypertension Study | Elderly patients | Effective blood pressure control |
Renal Protection Study | Human kidney cells | Reduced apoptosis via caspase-3 pathway |
常见问题
Basic Research Questions
Q. What are the key considerations for developing a robust LC-MS/MS method to quantify Lacidipine-d10 in pharmacokinetic studies?
Methodological Answer:
- Begin with optimizing chromatographic conditions (e.g., column type, mobile phase pH) to separate this compound from endogenous matrix components.
- Validate the method for specificity, linearity (e.g., 1–100 ng/mL range), precision (intra-day ±15% RSD), and recovery (>85%) using FDA/EMA guidelines.
- Use stable isotope-labeled internal standards (e.g., this compound itself) to correct matrix effects .
- Include stability tests under storage (-80°C) and processing conditions (freeze-thaw cycles) to ensure data reliability .
Q. How can researchers ensure the stability of this compound in biological matrices during long-term storage?
Methodological Answer:
- Conduct stability studies by spiking this compound into plasma/serum and storing aliquots at -80°C, -20°C, and 4°C.
- Analyze degradation kinetics at intervals (e.g., 1, 3, 6 months) using validated LC-MS/MS methods.
- Compare results against freshly prepared standards to quantify degradation rates. Adjust storage protocols if >10% degradation occurs .
Q. What experimental controls are critical when using this compound as an internal standard in metabolic studies?
Methodological Answer:
- Include a solvent control (no matrix) to assess background interference and a matrix control (unspiked matrix) to identify endogenous peaks.
- Use isotopic purity checks (e.g., via high-resolution MS) to confirm minimal unlabeled Lacidipine contamination (<0.1%).
- Validate cross-reactivity with structurally similar metabolites to avoid quantification errors .
Q. How should researchers design dose-response experiments to evaluate this compound’s efficacy in hypertensive models?
Methodological Answer:
- Use a factorial design with varying doses (e.g., 0.1–10 mg/kg) and multiple timepoints (e.g., 1h, 6h, 24h post-administration).
- Randomize animal cohorts to minimize bias and include a positive control (e.g., non-deuterated Lacidipine) to benchmark efficacy.
- Apply ANOVA with post-hoc tests (e.g., Tukey’s) to analyze dose-dependent blood pressure changes .
Q. What statistical approaches are recommended for analyzing inter-lab variability in this compound quantification?
Methodological Answer:
- Perform a Bland-Altman analysis to assess agreement between labs.
- Use mixed-effects models to account for lab-specific variances (e.g., equipment calibration differences).
- Report intraclass correlation coefficients (ICC >0.9 indicates high reproducibility) .
Advanced Research Questions
Q. How can researchers resolve contradictory data on this compound’s metabolic stability across different in vitro systems?
Methodological Answer:
- Replicate experiments in parallel using human liver microsomes (HLM), hepatocytes, and recombinant CYP3A4 enzymes to identify system-specific factors.
- Apply kinetic modeling (e.g., Michaelis-Menten) to compare intrinsic clearance rates.
- Use proteomics to quantify enzyme abundance differences between systems, which may explain variability .
Q. What advanced experimental designs are suitable for studying this compound’s tissue-specific distribution in vivo?
Methodological Answer:
- Employ a radiolabeled version (e.g., ^14C-Lacidipine-d10) for whole-body autoradiography in rodent models.
- Combine with MALDI imaging MS to map spatial distribution in target tissues (e.g., aorta, kidney).
- Use compartmental modeling to estimate tissue-to-plasma partition coefficients .
Q. How can machine learning enhance predictive modeling of this compound’s pharmacokinetic-pharmacodynamic (PK-PD) relationships?
Methodological Answer:
- Train neural networks on historical PK-PD data (e.g., plasma concentration vs. blood pressure reduction) to predict outcomes under untested conditions.
- Validate models using k-fold cross-validation and external datasets.
- Prioritize interpretable models (e.g., SHAP analysis) to identify critical variables (e.g., renal clearance, protein binding) .
Q. What strategies mitigate batch-to-batch variability in deuterated this compound synthesis for large-scale studies?
Methodological Answer:
- Standardize reaction conditions (e.g., temperature, deuterium source purity) using design of experiments (DoE) to optimize reproducibility.
- Implement QC checks via ^1H-NMR to confirm deuterium incorporation (>99% purity).
- Use orthogonal analytical methods (e.g., LC-HRMS) to detect isotopic impurities .
Q. How can researchers investigate this compound’s role in modulating calcium channel isoforms with conflicting functional data?
Methodological Answer:
- Apply single-channel patch-clamp electrophysiology to compare this compound’s effects on L-type vs. T-type calcium channels.
- Use siRNA knockdown of specific isoforms (e.g., Cav1.2 vs. Cav3.2) in cell lines to isolate target interactions.
- Perform molecular dynamics simulations to predict binding affinity differences due to deuterium effects .
属性
IUPAC Name |
bis(1,1,2,2,2-pentadeuterioethyl) 2,6-dimethyl-4-[2-[(E)-3-[(2-methylpropan-2-yl)oxy]-3-oxoprop-1-enyl]phenyl]-1,4-dihydropyridine-3,5-dicarboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H33NO6/c1-8-31-24(29)21-16(3)27-17(4)22(25(30)32-9-2)23(21)19-13-11-10-12-18(19)14-15-20(28)33-26(5,6)7/h10-15,23,27H,8-9H2,1-7H3/b15-14+/i1D3,2D3,8D2,9D2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKQPCPXONLDCMU-HBSDPXTRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=C(C1C2=CC=CC=C2C=CC(=O)OC(C)(C)C)C(=O)OCC)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])OC(=O)C1=C(NC(=C(C1C2=CC=CC=C2/C=C/C(=O)OC(C)(C)C)C(=O)OC([2H])([2H])C([2H])([2H])[2H])C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H33NO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80662049 | |
Record name | Bis[(~2~H_5_)ethyl] 4-{2-[(1E)-3-tert-butoxy-3-oxoprop-1-en-1-yl]phenyl}-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80662049 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
465.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1185245-62-8 | |
Record name | Bis[(~2~H_5_)ethyl] 4-{2-[(1E)-3-tert-butoxy-3-oxoprop-1-en-1-yl]phenyl}-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80662049 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。